molecular formula C11H12F2N4 B1483114 1-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098127-83-2

1-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B1483114
CAS No.: 2098127-83-2
M. Wt: 238.24 g/mol
InChI Key: WNJSNVBTVLDABG-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring and a pyridine ring, both of which are common in pharmaceutical compounds . The presence of a difluoromethyl group could potentially enhance the compound’s stability and bioactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a difluoromethyl group could potentially influence the compound’s polarity and solubility .

Scientific Research Applications

Ambient-Temperature Synthesis

A study reported the synthesis of a related compound, showcasing the potential for ambient-temperature reactions involving pyrazole and pyridine derivatives. This highlights the chemical versatility and potential ease of synthesis for compounds within this chemical space, which could be advantageous for various applications in material science or as intermediates in pharmaceutical synthesis (Diana Becerra, J. Cobo, Juan C Castillo, 2021).

OLEDs and Photophysical Properties

Another area of research involves the synthesis of Pt(II) complexes with pyrazole chelates for use in organic light-emitting diodes (OLEDs). These complexes demonstrated mechanoluminescence, concentration-dependent photoluminescence, and high efficiency in OLED applications, suggesting that related compounds might find use in advanced electronic and photonic devices (Li-min Huang et al., 2013).

Coordination Chemistry and Ligand Synthesis

Research into 2,6-bis(pyrazolyl)pyridines and related ligands, including their synthesis and complex chemistry, has been extensive. These compounds serve as versatile ligands for creating luminescent lanthanide compounds and iron complexes, indicating potential applications in sensing, molecular electronics, and spintronics (M. Halcrow, 2005).

Proton Transfer and Luminescence

Studies on proton transfer in chromophores involving pyrazole and pyridine units have revealed complex photophysical behaviors, such as dual luminescence and kinetic coupling, which could be exploited in the development of optical materials and sensors (V. Vetokhina et al., 2012).

Antimicrobial Activity

The synthesis and evaluation of heterocyclic Schiff bases, including those with pyridine and pyrazole moieties, have identified compounds with potent anticonvulsant and antimicrobial activities. This suggests potential pharmaceutical applications for similar compounds (S. Pandey, R. Srivastava, 2011).

Properties

IUPAC Name

1-[2-(difluoromethyl)-5-pyridin-3-ylpyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N4/c1-14-7-9-5-10(16-17(9)11(12)13)8-3-2-4-15-6-8/h2-6,11,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJSNVBTVLDABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1C(F)F)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 3
1-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 4
1-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 5
1-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

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